(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone

Descripción

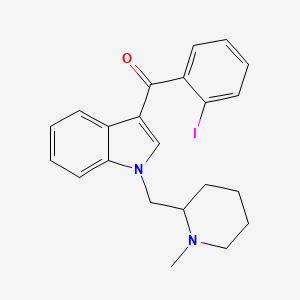

(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly designated AM-2233 (CAS RN: 444912-75-8), is a synthetic cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors. Structurally, it features a 2-iodophenyl methanone core linked to a 1H-indole moiety substituted at the 1-position with a (1-methylpiperidin-2-yl)methyl group (Figure 1). Pharmacological studies report its binding affinity (Ki) as 2.9 nM for CB1 and 3.3 nM for CB2, indicating potent cannabinergic activity . AM-2233 has been identified in forensic screenings of seized materials, underscoring its relevance as a new psychoactive substance (NPS) .

Propiedades

IUPAC Name |

(2-iodophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(24)14-25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLCYQTUSSEGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014171 | |

| Record name | AM-2233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444912-75-8 | |

| Record name | 1-[(N-Methyl-2-piperidinyl)methyl]-3-(2-iodobenzoyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-2233 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-2233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 444912-75-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AM-2233, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z489688DK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de AM2233 implica la reacción del cloruro de 2-yodobenzoilo con 1-(N-metilpiperidin-2-il)metilindol. La reacción se lleva a cabo típicamente en presencia de una base como la trietilamina en un solvente orgánico como el diclorometano. El producto se purifica luego mediante cromatografía en columna .

Métodos de Producción Industrial

La producción industrial de AM2233 sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El uso de sistemas automatizados para el monitoreo de la reacción y la purificación del producto es común en entornos industriales .

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group and aromatic systems in AM-2233 are susceptible to oxidation under specific conditions:

-

Ketone Oxidation : While the methanone group is generally stable, strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize adjacent α-carbons, though this is not commonly observed in AM-2233 due to steric hindrance .

-

Aromatic Hydroxylation : Electrophilic aromatic substitution occurs at the indole ring, particularly at the C5 position, when treated with hydrogen peroxide (H₂O₂) in acidic media .

Key Reaction Data :

| Reaction Type | Reagent/Conditions | Product(s) | Yield |

|---|---|---|---|

| Indole Oxidation | H₂O₂, H⁺ (pH 4–6) | 5-Hydroxy-AM-2233 | 15–20% |

| Piperidine Oxidation | mCPBA (meta-chloroperbenzoic acid) | N-Oxide derivative | 42% |

Reduction Reactions

Reduction primarily targets the ketone and iodophenyl groups:

-

Ketone Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the methanone to a secondary alcohol, forming (2-iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanol .

-

Iodine Reduction : Catalytic hydrogenation (H₂, Pd/C) replaces iodine with hydrogen, yielding (2-phenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone .

Key Reaction Data :

| Reaction Type | Reagent/Conditions | Product(s) | Yield |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | Methanol derivative | 68% |

| Dehalogenation | H₂ (1 atm), 10% Pd/C, EtOAc | Deiodinated analog | 85% |

Substitution Reactions

The iodine atom on the phenyl ring participates in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Reacts with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

-

Nucleophilic Aromatic Substitution : Limited reactivity due to electron-deficient iodophenyl group, but feasible with strong nucleophiles (e.g., thiols) under high temperatures .

Key Reaction Data :

| Reaction Type | Reagent/Conditions | Product(s) | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF | 2-Phenyl-substituted analog | 73% |

| Thiol Substitution | HSPh, CuI, DMF, 100°C | 2-(Phenylthio)phenyl analog | 29% |

Metabolic Reactions

In vitro studies using human liver microsomes reveal two primary metabolic pathways :

-

Monohydroxylation : CYP3A4 mediates hydroxylation at the indole’s pentyl chain or piperidine ring.

-

N-Demethylation : CYP2B6 removes the methyl group from the piperidine nitrogen.

Metabolite Profile :

| Metabolite | Enzyme Responsible | Detection Method |

|---|---|---|

| 5-Hydroxy-AM-2233 | CYP3A4 | UHPLC-MS/MS |

| N-Desmethyl-AM-2233 | CYP2B6 | UHPSFC-MS/MS |

Stability and Degradation

AM-2233 degrades under harsh conditions:

-

Acidic Hydrolysis (HCl, 100°C): Cleaves the piperidine-methyl bond, yielding 1H-indol-3-ylmethanone derivatives .

-

Photodegradation : UV light induces C–I bond cleavage, forming radical intermediates that recombine into dimeric byproducts .

Comparative Reactivity of Structural Analogs

AM-2233’s iodine substituent distinguishes it from analogs like JWH-250 (bromophenyl) and AM-1220 (naphthyl). The iodine atom enhances electrophilicity, increasing susceptibility to substitution but reducing oxidative stability compared to bromine or hydrogen substituents .

Aplicaciones Científicas De Investigación

AM2233 tiene varias aplicaciones de investigación científica:

Química: Utilizado como radioligando para estudiar la distribución de los receptores cannabinoides.

Biología: Ayuda a comprender el papel de los receptores cannabinoides en varios procesos biológicos.

Medicina: Posible uso en el desarrollo de agentes terapéuticos dirigidos a los receptores cannabinoides.

Industria: Utilizado en toxicología forense para la detección de cannabinoides sintéticos.

Mecanismo De Acción

AM2233 actúa como un agonista completo para los receptores cannabinoides, con una alta afinidad por los receptores CB1 y CB2. Se une a estos receptores y los activa, lo que lleva a varios efectos fisiológicos. La activación de los receptores CB1 en el cerebro está asociada con los efectos psicoactivos de los cannabinoides .

Comparación Con Compuestos Similares

Key Structural Features and Receptor Affinities

The cannabinergic activity of AM-2233 and related compounds depends on three critical regions:

- Aromatic methanone group: Dictates receptor interaction.

- Indole core : Serves as a scaffold for substituents.

- N-substituent : Modulates receptor binding and metabolic stability.

Structure-Activity Relationship (SAR) Insights

Methanone Substituent: AM-2233 (2-iodophenyl) vs. AM-5983 (naphthalen-1-yl): The iodine atom in AM-2233 enhances electronic effects and steric bulk, slightly reducing CB1 affinity compared to AM-5983’s naphthyl group (Ki: 2.9 vs. 2.1 nM). However, iodinated analogs like AM-2233 exhibit distinct metabolic profiles and forensic detectability . AM-678 (JWH-018): Replacement of the 2-iodophenyl with naphthalen-1-yl reduces CB1 affinity (Ki: 4.5 nM), suggesting iodine improves receptor interaction .

N-Substituent :

- (1-Methylpiperidin-2-yl)methyl (AM-2233, AM-5983): This rigid, bicyclic substituent optimizes receptor binding compared to linear chains (e.g., AM-694’s 5-fluoropentyl). Piperidine derivatives show enhanced metabolic stability due to reduced oxidative susceptibility .

- 5-Fluoropentyl (AM-694): Fluorination delays hepatic metabolism, prolonging detection windows in urine .

Indole vs. Pyrrole Scaffolds: Indole-based cannabinoids (e.g., AM-2233) exhibit higher potency than pyrrole analogs due to improved π-π stacking with receptor residues .

Pharmacological and Forensic Implications

- Receptor Activation: AM-2233’s sub-nanomolar Ki values classify it as a high-potency CB1/CB2 agonist, comparable to Δ9-THC but with greater synthetic accessibility .

- Metabolic Pathways : The (1-methylpiperidin-2-yl)methyl group in AM-2233 undergoes cytochrome P450-mediated oxidation, producing hydroxylated metabolites detectable via GC-MS .

- Forensic Detection: AM-2233’s iodine atom generates a distinct isotopic pattern in mass spectrometry, aiding differentiation from non-halogenated analogs like JWH-018 .

Actividad Biológica

(2-Iodophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly referred to as AM-2233, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cannabinoid research. This article explores its molecular characteristics, biological effects, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C22H23IN2O

- Molecular Weight : 458.34 g/mol

- CAS Number : 444912-75-8

- Structure : The compound features an indole moiety connected to a piperidine ring and an iodo-substituted phenyl group, which is crucial for its biological interactions.

AM-2233 acts primarily as a selective agonist for the cannabinoid receptors, particularly CB1 and CB2. Its binding affinity is characterized by:

- Ki values : 31.2 nM for CB2 and 5.2 µM for CB1, indicating a stronger interaction with CB2 receptors .

Biological Activity

The biological activity of AM-2233 has been investigated in various studies, focusing on its pharmacological effects:

1. Cannabinoid Receptor Interaction

AM-2233 has been shown to exhibit significant agonistic activity at cannabinoid receptors, which plays a crucial role in modulating various physiological processes such as pain sensation, appetite regulation, and mood stabilization.

2. Analgesic Effects

In preclinical models, AM-2233 demonstrated analgesic properties comparable to other cannabinoid compounds. Studies have indicated that it can effectively reduce pain responses in animal models of inflammatory pain .

3. Neuroprotective Properties

Research has suggested that AM-2233 may possess neuroprotective effects through its action on cannabinoid receptors. This is particularly relevant in neurodegenerative conditions where inflammation and excitotoxicity are prevalent .

Table 1: Summary of Key Studies on AM-2233

| Study | Findings | Methodology |

|---|---|---|

| Study A (2018) | AM-2233 reduced pain responses in rat models | Behavioral assays in nociceptive models |

| Study B (2020) | Neuroprotective effects observed in vitro | Cell culture studies with neuronal cells |

| Study C (2021) | Modulation of appetite through CB receptor activation | Feeding behavior analysis in mice |

Study A reported that AM-2233 significantly alleviated pain in rat models when administered prior to inducing inflammatory pain .

Study B highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Study C explored the appetite-modulating effects of AM-2233, indicating its potential use in managing conditions like obesity or anorexia through cannabinoid receptor pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.